

# C20:1 Ceramide-d7 CAS number and molecular formula

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## Compound of Interest

Compound Name: C20:1 Ceramide-d7

Cat. No.: B12419433

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## In-Depth Technical Guide: C20:1 Ceramide-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **C20:1 Ceramide-d7**, a deuterated analog of C20:1 Ceramide. It is intended to serve as a core resource for researchers and professionals engaged in lipidomics, drug metabolism, and pharmacokinetic studies.

## Core Compound Information

**C20:1 Ceramide-d7** is a synthetically modified sphingolipid, where seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, C20:1 Ceramide. Its synonym is N-eicos-11-enoyl-D-erythro-sphingosine-d7.

## Physicochemical Data

A summary of the key quantitative data for **C20:1 Ceramide-d7** is presented in the table below.

Parameter	Value	Reference
CAS Number	2342574-60-9	[1][2][3]
Molecular Formula	C <sub>38</sub> H <sub>66</sub> D <sub>7</sub> NO <sub>3</sub>	[1][3]
Molecular Weight	599.03 g/mol	[1][2][3]
Purity	>99%	[1]

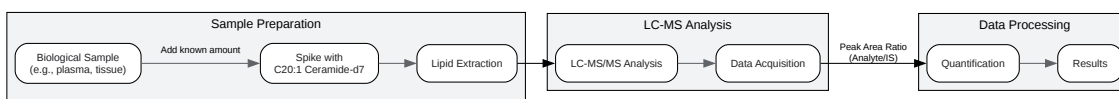
## Application in Quantitative Analysis

The primary application of **C20:1 Ceramide-d7** is as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[2] The deuterium labeling imparts a mass shift without significantly altering the chemical and physical properties, such as chromatographic retention time, compared to the endogenous C20:1 Ceramide. This allows for accurate quantification of the analyte in complex biological matrices.

The use of stable isotope-labeled internal standards like **C20:1 Ceramide-d7** is a critical component of robust quantitative bioanalytical methods, compensating for sample loss during preparation and variations in instrument response.

## Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of C20:1 Ceramide using **C20:1 Ceramide-d7** as an internal standard.



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Workflow for quantitative analysis using an internal standard.

## Experimental Protocol: Quantification of C20:1 Ceramide

The following provides a generalized protocol for the quantification of C20:1 Ceramide in a biological sample using **C20:1 Ceramide-d7** as an internal standard. This is a template and should be optimized for specific matrices and instrumentation.

### 1. Preparation of Standards and Internal Standard Stock Solutions:

- Prepare a stock solution of C20:1 Ceramide at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol:chloroform, 2:1 v/v).
- Prepare a stock solution of **C20:1 Ceramide-d7** at a concentration of 1 mg/mL in the same solvent.
- From the stock solutions, prepare a series of working standard solutions of C20:1 Ceramide of known concentrations.
- Prepare a working internal standard solution of **C20:1 Ceramide-d7** at a fixed concentration.

### 2. Sample Preparation:

- Aliquot a known volume or weight of the biological sample (e.g., 100 µL of plasma).
- Add a precise volume of the **C20:1 Ceramide-d7** working internal standard solution to each sample, quality control sample, and calibration standard.
- Perform lipid extraction using a suitable method, such as a Bligh-Dyer or Folch extraction.
- Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system.

### 3. LC-MS/MS Analysis:

- Inject the reconstituted samples onto an appropriate liquid chromatography column (e.g., a C18 reversed-phase column).
- Elute the ceramides using a gradient of mobile phases, for example, a gradient of water and methanol/acetonitrile containing formic acid and ammonium formate.
- Detect the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  - Monitor the specific precursor-to-product ion transitions for both C20:1 Ceramide and **C20:1 Ceramide-d7**.

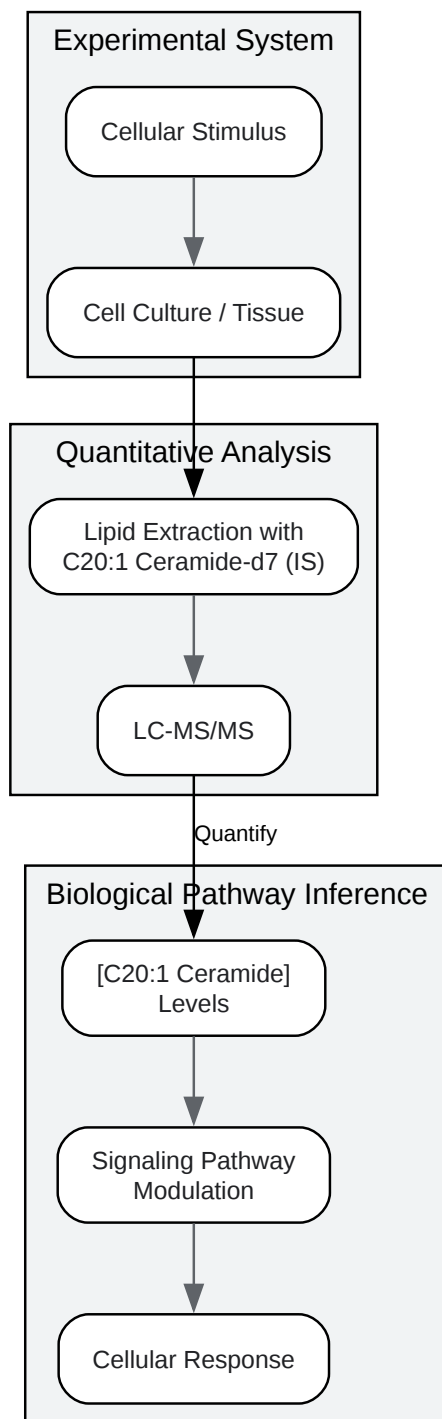
#### 4. Data Analysis:

- Integrate the peak areas for both the endogenous C20:1 Ceramide and the **C20:1 Ceramide-d7** internal standard.
- Calculate the ratio of the peak area of C20:1 Ceramide to the peak area of **C20:1 Ceramide-d7**.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of C20:1 Ceramide in the biological samples by interpolating their peak area ratios from the calibration curve.

## Signaling Pathways

As **C20:1 Ceramide-d7** is primarily utilized as an analytical tool, its direct involvement in signaling pathways is not its intended function. However, it is instrumental in studying the roles of endogenous C20:1 Ceramide in various biological processes. Ceramides, in general, are central lipid signaling molecules involved in apoptosis, cell cycle arrest, and senescence. The ability to accurately quantify specific ceramide species like C20:1 Ceramide is crucial for understanding their precise roles in these pathways.

The diagram below illustrates the general principle of using **C20:1 Ceramide-d7** to investigate the role of its endogenous counterpart in a signaling cascade.



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Investigating signaling pathways using quantitative lipidomics.

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## References

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